

PU139 stability and storage conditions

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Compound of Interest		
Compound Name:	PU139	
Cat. No.:	B1678330	Get Quote

PU139 Technical Support Center

Welcome to the technical support center for **PU139**, a potent pan-histone acetyltransferase (HAT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of **PU139** in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is PU139 and what is its mechanism of action?

A1: **PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It functions by blocking the activity of several HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] By inhibiting these enzymes, **PU139** prevents the transfer of acetyl groups to histone proteins, leading to histone hypoacetylation. This results in a more condensed chromatin structure, which is generally associated with transcriptional repression.

Q2: What are the recommended storage conditions for **PU139**?

A2: Proper storage of **PU139** is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in an appropriate solvent can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.



Q3: How should I prepare a stock solution of **PU139**?

A3: **PU139** is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared. It is important to use moisture-free DMSO as absorbed moisture can reduce the solubility of the compound. If you observe any precipitation, gentle warming and sonication can be used to aid dissolution.

Q4: Can I use **PU139** in in vivo studies?

A4: Yes, **PU139** has been successfully used in in vivo animal models. For in vivo administration, a common method is intraperitoneal (i.p.) injection. A typical dosage used in studies is 25 mg/kg.[1] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

Troubleshooting Guides Cell-Based Assays

Issue: I am not observing the expected decrease in histone acetylation after treating my cells with **PU139**.

- Possible Cause 1: Insufficient concentration or incubation time.
 - Solution: The effective concentration and incubation time of PU139 can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations in the range of 10-50 μM and incubation times from 24 to 72 hours have been reported to be effective.[1]
- Possible Cause 2: Poor cell permeability.
 - Solution: While PU139 is generally cell-permeable, ensure that your cell culture conditions are optimal. High cell density or the presence of certain serum components might affect compound uptake. Consider reducing cell density or using a serum-free medium during the treatment period.
- Possible Cause 3: Inactive compound.



Solution: Ensure that **PU139** has been stored correctly to prevent degradation. If you
suspect the compound may be inactive, it is advisable to use a fresh vial or a new batch of
the inhibitor.

Issue: I am observing high levels of cytotoxicity in my cell-based assays.

- Possible Cause 1: Concentration of PU139 is too high.
 - Solution: High concentrations of PU139 can lead to off-target effects and cytotoxicity.
 Perform a dose-response experiment to determine the highest non-toxic concentration for your cell line. Assays such as MTT or LDH release can be used to assess cell viability.
- Possible Cause 2: Solvent toxicity.
 - Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell
 culture medium is not exceeding a level that is toxic to your cells. Typically, a final DMSO
 concentration of 0.1% or lower is well-tolerated by most cell lines. Always include a
 vehicle-only control in your experiments.

Western Blot Analysis of Histone Acetylation

Issue: I am unable to detect a clear signal for acetylated histones or the signal is very weak.

- Possible Cause 1: Inefficient histone extraction.
 - Solution: Histones are basic proteins and require specific extraction protocols. Acid
 extraction is a common and effective method for isolating histones from other cellular
 proteins. Ensure that your extraction protocol is optimized for your cell type and that you
 are starting with a sufficient number of cells.
- Possible Cause 2: Poor antibody quality or incorrect antibody dilution.
 - Solution: Use an antibody that is validated for the specific histone acetylation mark you are interested in and has been shown to work well in Western blotting. Optimize the antibody dilution to achieve a good signal-to-noise ratio. It is also crucial to use an appropriate loading control, such as total Histone H3, to normalize your results.
- Possible Cause 3: Inefficient transfer of low molecular weight histones.



 Solution: Histones are small proteins (11-21 kDa). Ensure that your Western blot transfer conditions are optimized for the efficient transfer of low molecular weight proteins. This may involve using a membrane with a smaller pore size (e.g., 0.2 μm) and adjusting the transfer time and voltage.

Chromatin Immunoprecipitation (ChIP)

Issue: I am experiencing high background signal in my ChIP experiment.

- Possible Cause 1: Incomplete chromatin shearing.
 - Solution: The size of the sheared chromatin fragments is critical for a successful ChIP experiment. Oversonication can damage epitopes, while insufficient sonication will result in large DNA fragments and high background. Optimize your sonication conditions to obtain fragments in the range of 200-800 bp.
- Possible Cause 2: Non-specific antibody binding.
 - Solution: Use a ChIP-validated antibody and include a non-specific IgG control to determine the level of background binding. Pre-clearing the chromatin with protein A/G beads before immunoprecipitation can also help to reduce non-specific binding.
- Possible Cause 3: Insufficient washing.
 - Solution: Ensure that you are performing a sufficient number of stringent washes after the immunoprecipitation step to remove non-specifically bound proteins and DNA.

Data Presentation

Table 1: PU139 Stability and Storage

Condition	Form	Duration	Temperature
Long-term	Powder	Up to 3 years	-20°C
Stock Solution	In Solvent	Up to 1 year	-80°C

Table 2: **PU139** Solubility



Solvent	Concentration	Notes
DMSO	≥ 8 mg/mL	Use fresh, anhydrous DMSO.

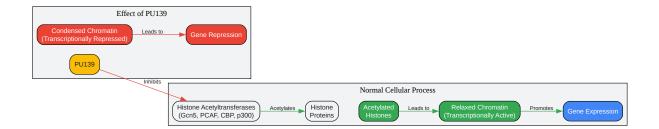
Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

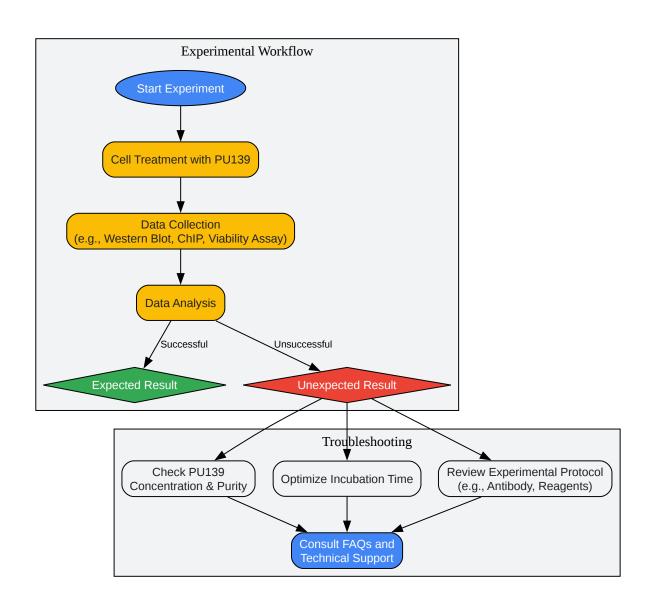
- Cell Lysis and Histone Extraction:
 - Treat cells with **PU139** or vehicle control for the desired time.
 - Harvest cells and perform acid extraction of histones.
- · Protein Quantification:
 - Quantify the extracted histone concentration using a suitable protein assay (e.g., Bradford or BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of histone extracts on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) and a loading control antibody (e.g., anti-Histone H3).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations









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References

- 1. medchemexpress.com [medchemexpress.com]
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